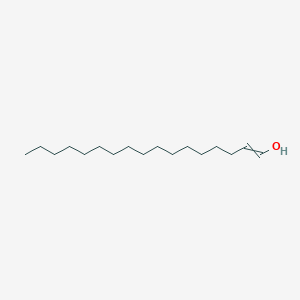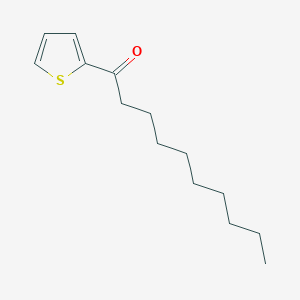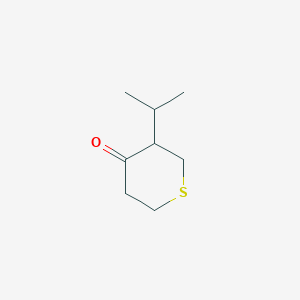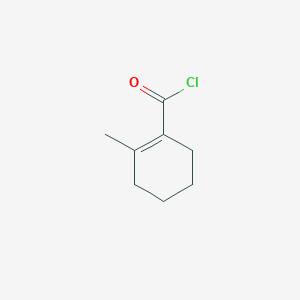![molecular formula C4H9ClNO4P B14435642 [1-(2-Chloroacetamido)ethyl]phosphonic acid CAS No. 82684-74-0](/img/structure/B14435642.png)
[1-(2-Chloroacetamido)ethyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Chloroacetamido)ethyl]phosphonic acid: is a chemical compound characterized by the presence of a phosphonic acid group attached to an ethyl chain, which is further substituted with a chloroacetamido group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloroacetamido)ethyl]phosphonic acid typically involves the reaction of chloroacetyl chloride with ethylamine to form 2-chloroacetamidoethylamine. This intermediate is then reacted with phosphorous acid under specific conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving steps such as purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(2-Chloroacetamido)ethyl]phosphonic acid can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, mild conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of reduced phosphonic acid derivatives.
Substitution: Formation of substituted phosphonic acid derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(2-Chloroacetamido)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The phosphonic acid group can mimic phosphate groups, making it useful in the study of enzyme mechanisms and inhibition .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or pathways .
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials, including flame retardants and corrosion inhibitors .
Mécanisme D'action
The mechanism of action of [1-(2-Chloroacetamido)ethyl]phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can bind to active sites of enzymes, inhibiting their activity. This interaction often involves the formation of stable complexes with metal ions or other cofactors present in the enzyme .
Comparaison Avec Des Composés Similaires
Vinyl chloride: Used in the production of polyvinyl chloride (PVC).
Phosphonic acid derivatives: Such as aminophosphonic acids, which are used in various applications including agriculture and medicine.
Uniqueness: What sets [1-(2-Chloroacetamido)ethyl]phosphonic acid apart from similar compounds is its unique combination of a chloroacetamido group and a phosphonic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules .
Propriétés
Numéro CAS |
82684-74-0 |
|---|---|
Formule moléculaire |
C4H9ClNO4P |
Poids moléculaire |
201.54 g/mol |
Nom IUPAC |
1-[(2-chloroacetyl)amino]ethylphosphonic acid |
InChI |
InChI=1S/C4H9ClNO4P/c1-3(11(8,9)10)6-4(7)2-5/h3H,2H2,1H3,(H,6,7)(H2,8,9,10) |
Clé InChI |
WLNZLLXWXUEJOH-UHFFFAOYSA-N |
SMILES canonique |
CC(NC(=O)CCl)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)




![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)


![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)

